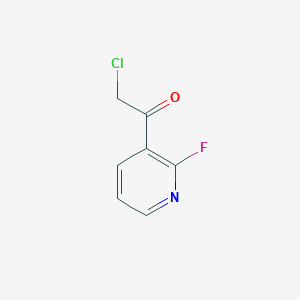
3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H6ClFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 5-chloro-2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(5-chloro-2-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(5-chloro-2-fluorophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid
- 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid
- 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid
Uniqueness
3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring
Propiedades
Fórmula molecular |
C9H6ClFO2 |
|---|---|
Peso molecular |
200.59 g/mol |
Nombre IUPAC |
3-(5-chloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6ClFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13) |
Clave InChI |
JIYVQLRKZKDQCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C=CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)


![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B12443569.png)

![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)

![(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9R,12S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12443591.png)
![2,2,2-Trifluoro-1-[2-(2-hydroxyethylamino)cyclohexen-1-yl]ethanone hydrate](/img/structure/B12443592.png)
![trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12443593.png)

